molecular formula C8H10BrNO B1661856 (2-Bromo-4-methoxyphenyl)methanamine CAS No. 97640-51-2

(2-Bromo-4-methoxyphenyl)methanamine

Cat. No.: B1661856
CAS No.: 97640-51-2
M. Wt: 216.07
InChI Key: KNPWNLAHPISBBC-UHFFFAOYSA-N
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Description

(2-Bromo-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methoxyphenyl)methanamine typically involves the bromination of 4-methoxybenzylamine. One common method is the electrophilic aromatic substitution reaction, where 4-methoxybenzylamine is treated with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 4-methoxybenzylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products like 2-azido-4-methoxybenzylamine or 2-thiocyanato-4-methoxybenzylamine.

    Oxidation: Products like 2-bromo-4-methoxybenzaldehyde or 2-bromo-4-methoxybenzoic acid.

    Reduction: 4-methoxybenzylamine.

Scientific Research Applications

(2-Bromo-4-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methoxyphenyl)methanamine involves its interaction with various molecular targets. The bromine atom and methoxy group on the benzene ring influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-4-methylbenzylamine: Has a methyl group instead of a methoxy group, affecting its solubility and reactivity.

    2-Bromo-4-hydroxybenzylamine: Contains a hydroxyl group, which can form hydrogen bonds and influence its biological activity.

Uniqueness

(2-Bromo-4-methoxyphenyl)methanamine is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its unique structure also allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

(2-bromo-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPWNLAHPISBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294548
Record name 2-Bromo-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97640-51-2
Record name 2-Bromo-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97640-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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